5,7-Dihydroxy-4-methylcoumarin is a hydroxycoumarin.
5,7-Dihydroxy-4-methylcoumarin
CAS No.: 2107-76-8
Cat. No.: VC21336780
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2107-76-8 |
---|---|
Molecular Formula | C10H8O4 |
Molecular Weight | 192.17 g/mol |
IUPAC Name | 5,7-dihydroxy-4-methylchromen-2-one |
Standard InChI | InChI=1S/C10H8O4/c1-5-2-9(13)14-8-4-6(11)3-7(12)10(5)8/h2-4,11-12H,1H3 |
Standard InChI Key | QNVWGEJMXOQQPM-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=O)OC2=CC(=CC(=C12)O)O |
Colorform | NEEDLES FROM ALCOHOL, LEAVES FROM ACETIC ACID YELLOW TO WHITE SOLID |
Melting Point | 518 to 545 °F (NTP, 1992) 282-284 °C |
Chemical Structure and Properties
5,7-Dihydroxy-4-methylcoumarin (C₁₀H₈O₄) is a coumarin derivative characterized by a benzopyrone structure with hydroxyl groups at positions 5 and 7, and a methyl group at position 4. The compound has several alternative names including 4-Methyllimetol, 5,7-Dihydroxy-4-methyl-2H-chromen-2-one, and 4-Methyl-5,7-dihydroxycoumarin .
Physical and Chemical Characteristics
The compound presents as a light white solid with a molecular weight of 192.17 g/mol. It has a melting point of 282-284°C, indicating its thermal stability . The basic chemical identifiers and properties of 5,7-Dihydroxy-4-methylcoumarin are summarized in Table 1.
Table 1: Physical and Chemical Properties of 5,7-Dihydroxy-4-methylcoumarin
Property | Value |
---|---|
Chemical Formula | C₁₀H₈O₄ |
Molecular Weight | 192.17 g/mol |
CAS Number | 2107-76-8 |
Appearance | Light white solid |
Melting Point | 282-284°C |
IUPAC Name | 5,7-dihydroxy-4-methylchromen-2-one |
SMILES Notation | CC1=CC(=O)OC2=CC(=CC(=C12)O)O |
InChI Key | QNVWGEJMXOQQPM-UHFFFAOYSA-N |
Spectroscopic Characterization
The compound's structure has been confirmed through various spectroscopic techniques. According to nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data:
¹H NMR (DMSO-d₆, 600 MHz): δ 2.49(d, J= 12 Hz, 3H, CH₃), 5.85(s, 1H, –H), 6.17 (s, 1H, Ar–H), 6.26 (s, 1H, Ar–H), 10.29(s, 1H, –OH), 10.51(s, 1H, –OH) .
IR (KBr): νmax(cm⁻¹): 3406(OH), 3096 (═C–H), 2754 (–C–H), 1618 (lactone C═O), 1553–1464(C═C aromatic), and 1159 (C–O) .
These spectroscopic data are crucial for identifying and confirming the purity of synthesized 5,7-Dihydroxy-4-methylcoumarin for research and pharmaceutical applications.
Synthesis Methods
Pechmann Condensation with Metal-Organic Framework Catalysts
A significant advancement in the synthesis of 5,7-Dihydroxy-4-methylcoumarin involves using UiO-66-SO₃H metal-organic framework as a catalyst. This method employs a reaction between phloroglucinol and ethyl acetoacetate, demonstrating considerable efficiency with optimized conditions .
Table 2: Optimized Conditions for Synthesis Using UiO-66-SO₃H Catalyst
Parameter | Optimized Value |
---|---|
Phloroglucinol/Ethyl Acetoacetate Molar Ratio | 1:1.6 |
Reaction Time | 4 hours |
Temperature | 140°C |
Maximum Yield | 66.0% |
Reaction Mechanism and Energetics
The synthesis mechanism involves three principal steps: trans-esterification, intramolecular hydroxyalkylation, and dehydration. Density functional theory calculations with the ONIOM approach have revealed the activation energies for these steps:
Table 3: Activation Energies for Reaction Steps in UiO-66-SO₃H Catalyzed Synthesis
Reaction Step | Activation Energy (kcal/mol) |
---|---|
Trans-esterification (rate-determining) | 15.7 |
Intramolecular hydroxyalkylation | 16.9 |
Dehydration | 8.7 |
Catalyst Reusability
An important aspect of the UiO-66-SO₃H catalytic system is its reusability, which has been demonstrated for at least three successive reactions without significant loss of catalytic activity . This reusability factor enhances the economic and environmental sustainability of the synthesis process.
Biological Activities and Therapeutic Applications
Osteogenic and Anti-Osteoporotic Activities
Recent research has uncovered promising effects of 5,7-Dihydroxy-4-methylcoumarin on bone health, specifically in promoting osteoblast differentiation and counteracting glucocorticoid-induced osteoporosis .
Table 5: D4M Effects on Bone Parameters
Parameter | Observed Effect |
---|---|
MC3T3-E1 Cell Proliferation | Enhanced (10-40 μM) |
Mineralization | Maximum enhancement at 20 μM |
Vertebral Bone Density in Zebrafish Model | Significantly improved |
Osteoblast-Specific Marker Expression | Restored |
Potential Molecular Target | AKT1 |
Mechanistic studies have identified AKT1 as a potential molecular target for D4M, with molecular docking studies revealing specific binding interactions at AKT1 phosphorylation sites. The critical role of this interaction was confirmed when co-treatment with the AKT1 inhibitor A-443654 abolished the anti-osteoporotic effects of D4M .
Antioxidant Properties
5,7-Dihydroxy-4-methylcoumarin possesses significant free radical scavenging effects, making it valuable for applications requiring antioxidant properties . This antioxidant capacity likely contributes to its protective effects in various biological systems, particularly in preventing oxidative stress-induced cellular damage.
Parameter | Value |
---|---|
Estimated Market Size (2025) | $150 million |
Projected Market Size (2033) | $230 million |
Compound Annual Growth Rate (CAGR) | 7% |
Key Market Drivers | Pharmaceutical applications, R&D demand, Advanced chemical synthesis techniques |
Market Challenges | Regulatory approvals, Raw material price volatility, Potential substitutes |
Market Segmentation and Geographic Distribution
The market for 5,7-Dihydroxy-4-methylcoumarin demonstrates significant segmentation based on purity grades and geographic regions .
Table 7: Market Segmentation by Purity Grade and Region
Purity Grade | Market Share Concentration |
---|---|
98% | High |
99% | High |
Other grades | Low to Moderate |
Geographic Region | Current Market Share | Growth Outlook |
---|---|---|
North America | Significant | Moderate |
Europe | Significant | Moderate |
Asia-Pacific | Moderate | Substantial |
Rest of World | Low | Variable |
The Asia-Pacific region is expected to witness substantial growth driven by increased manufacturing activities and expansion of the pharmaceutical sector, particularly in China and India .
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